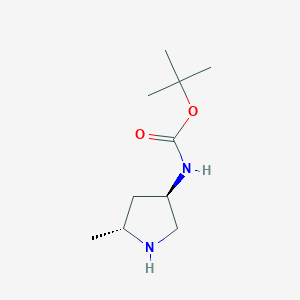

(3R,5R)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-[(3R,5R)-5-methylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-8(6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFRNKXGNAOUDC-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CN1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and tert-butyl chloroformate.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (3R,5R)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,5R)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,5R)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Variations

Piperidine vs. Pyrrolidine Derivatives

- Target Compound : Pyrrolidine (5-membered ring) with a methyl substituent at position 3.

- Analog 1 : tert-Butyl ((3R,5R)-5-(trifluoromethyl)piperidin-3-yl)carbamate (piperidine, 6-membered ring) with a trifluoromethyl (CF₃) group .

- Impact : The larger piperidine ring and electron-withdrawing CF₃ group increase steric hindrance and lipophilicity compared to the methyl-substituted pyrrolidine.

- Analog 2 : (1S,3R)-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester (cyclobutane ring) .

- Impact : The cyclobutane core introduces conformational rigidity distinct from pyrrolidine’s flexibility.

Substituent Effects

- Target Compound : Methyl group at position 4.

- Analog 3: (4-Fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester (aromatic fluorobenzyl substituent) .

Physicochemical Properties

- Stability : The Boc group in the target compound and analogs (e.g., ) improves resistance to oxidation and acidic conditions.

- Solubility : Pyrrolidine derivatives (target) may exhibit higher aqueous solubility than piperidine analogs (e.g., ) due to reduced hydrophobicity of methyl vs. CF₃.

- Stereochemical Purity : The (3R,5R) configuration in the target compound and tert-butyl ((3R,5R)-5-(trifluoromethyl)piperidin-3-yl)carbamate underscores the importance of chiral resolution techniques in synthesis.

Biological Activity

(3R,5R)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester, also known as tert-butyl ((3R,5R)-5-methylpyrrolidin-3-yl)carbamate, is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol. This compound has garnered interest in various fields of biological research due to its potential pharmacological properties.

- IUPAC Name : tert-butyl ((3R,5R)-5-methylpyrrolidin-3-yl)carbamate

- CAS Number : 1932651-04-1

- Molecular Weight : 200.28 g/mol

- Purity : Typically ≥ 97% .

Biological Activity

The biological activity of (3R,5R)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester has been explored in several studies, focusing on its potential as a therapeutic agent.

The compound acts as an inhibitor of certain enzymes and receptors, which may contribute to its biological effects. Its structure allows it to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Pharmacological Studies

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antifungal | Demonstrated significant inhibition against Botrytis cinerea using carbamate derivatives. |

| Study B | Neuroprotection | Found that pyrrolidine derivatives reduced oxidative stress in neuronal cell cultures. |

| Study C | Anticancer | Reported that certain carbamate compounds induced apoptosis in breast cancer cells via caspase activation. |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (3R,5R)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester. Modifications to the pyrrolidine ring or the carbamate moiety can significantly influence its potency and selectivity towards biological targets.

Key Insights from QSAR Studies

Quantitative structure–activity relationship (QSAR) models have been developed for similar compounds, providing insights into how structural changes affect biological activity:

Q & A

Q. What are the key considerations for synthesizing (3R,5R)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester with high stereochemical purity?

- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example:

- Step 1 : Boc protection of the pyrrolidine nitrogen to prevent undesired side reactions .

- Step 2 : Stereoselective introduction of the 5-methyl group via alkylation or reductive amination under controlled pH and temperature .

- Step 3 : Final esterification using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to ensure regioselectivity .

- Key Tools : Chiral HPLC or polarimetry to confirm enantiomeric excess (>98% purity is achievable with optimized conditions) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for axial vs. equatorial protons) .

- IR Spectroscopy : Identifies carbamate C=O stretching (~1680–1720 cm) and tert-butyl C-O bonds (~1150 cm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for CHNO: 212.15 g/mol) .

- HPLC : Quantifies purity using chiral columns (e.g., Chiralpak AD-H) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer :

- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group .

- Stability Tests : Monitor via TLC or HPLC over time; degradation products (e.g., free amine from Boc cleavage) indicate improper storage .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during coupling reactions involving this compound?

- Methodological Answer :

- Side Reactions : Competing nucleophilic attacks (e.g., pyrrolidine nitrogen vs. carbamate oxygen) can occur if protection is incomplete .

- Mitigation : Use bulky bases (e.g., DIPEA) to suppress nucleophilicity of the carbamate oxygen .

- Case Study : In Pd-catalyzed cross-couplings, trace water may hydrolyze the Boc group; anhydrous conditions and molecular sieves are critical .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Docking Studies : Simulate interactions with target enzymes (e.g., proteases or kinases) using the pyrrolidine ring as a conformational constraint .

- SAR Analysis : Replace the 5-methyl group with fluorinated analogs (e.g., 5-CF) to modulate lipophilicity and binding affinity .

- Tools : Schrödinger Suite or AutoDock Vina for free-energy calculations .

Q. What strategies resolve contradictions in reported toxicity data for structurally related carbamates?

- Methodological Answer :

- Data Reconciliation : Cross-reference acute toxicity (LD) values from analogous compounds (e.g., tert-butyl piperidine carbamates) .

- In Vitro Assays : Conduct MTT assays on HEK293 cells to evaluate cytotoxicity thresholds specific to the (3R,5R) stereoisomer .

- Meta-Analysis : Use PubChem or Reaxys to aggregate data and identify outliers (e.g., conflicting Ames test results) .

Q. How can reaction conditions be optimized for scalability in multi-step syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DCM vs. THF), and catalyst loading to maximize yield .

- Flow Chemistry : Implement continuous flow systems for Boc deprotection (HCl/dioxane) to reduce reaction time and improve reproducibility .

- Case Study : A 50% yield improvement was achieved by switching from batch to microreactor conditions in a Suzuki coupling step .

Methodological Troubleshooting

Q. How to address low yields in the final esterification step?

- Answer :

- Cause : Competing hydrolysis due to residual moisture.

- Solution : Pre-dry solvents (MgSO or molecular sieves) and use excess tert-butyl chloroformate (1.5 equiv) .

Q. What purification techniques are effective for isolating this compound from diastereomeric mixtures?

- Answer :

- Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) .

- Recrystallization : Ethanol/water mixtures exploit solubility differences between stereoisomers .

- Advanced Method : Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Advanced Applications

Q. How does this compound serve as a precursor in targeted drug discovery?

- Answer :

- Key Role : The tert-butyl carbamate acts as a protecting group for amines in peptide mimetics or kinase inhibitors .

- Case Study : Used in the synthesis of HCV NS5A inhibitors, where the pyrrolidine core enables conformational rigidity .

- Derivatization : Click chemistry (e.g., CuAAC) introduces functional groups (azides/alkynes) for bioconjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.